Subtilosin A1 -

Subtilosin A1

Catalog Number: EVT-244438
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Subtilosin A1 involves a series of steps that include gene expression and post-translational modifications. The genes responsible for its biosynthesis are located within the sbo gene cluster, which encodes for the precursor peptide and enzymes necessary for maturation and modification .

Methods

  1. Cultivation: Strains of Bacillus subtilis are cultured in nutrient-rich media under controlled conditions.
  2. Extraction: The culture medium is treated with organic solvents (e.g., butanol) to extract the antimicrobial peptides.
  3. Purification: High-performance liquid chromatography is employed to isolate Subtilosin A1 from other components in the extract. The purification process typically involves gradient elution using acetonitrile and monitoring at specific wavelengths .

Technical Details

The extraction and purification processes yield approximately 2-3 mg of Subtilosin A1 per liter of culture medium, depending on the strain and growth conditions . Advanced techniques such as matrix-assisted laser desorption ionization-time of flight mass spectrometry are used to confirm the identity and purity of the isolated compound .

Molecular Structure Analysis

Subtilosin A1 features a cyclic structure with three intramolecular bridges formed by sulfur atoms from cysteine residues linked to alpha-carbons of other amino acids. This unique configuration enhances its stability and resistance to proteolytic degradation.

Structure Data

  • Molecular Formula: C₃₈H₆₉N₁₄O₁₂S₃
  • Molecular Weight: Approximately 817 Da
  • PDB Entry: 1PXQ provides detailed structural information derived from nuclear magnetic resonance studies .
Chemical Reactions Analysis

Subtilosin A1 undergoes several chemical reactions during its synthesis, primarily involving post-translational modifications that lead to its final active form.

Reactions

  1. Formation of Cyclic Structure: The peptide undergoes cyclization through the formation of amide bonds between its N-terminus and C-terminus.
  2. Thioether Linkages: The unique sulfur-to-alpha-carbon cross-links are formed through reactions involving cysteine residues, which are critical for the peptide's antimicrobial activity .
  3. Desulfurization: Some reactions may involve desulfurization processes that alter the stereochemistry of specific residues, impacting biological activity.
Mechanism of Action

Subtilosin A1 exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. It binds to lipid components in the membrane, leading to increased permeability and ultimately cell lysis.

Process Data

  • Target Organisms: Subtilosin A1 has demonstrated activity against various Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus.
  • Concentration Dependence: The antimicrobial efficacy is concentration-dependent, with higher concentrations leading to more significant membrane disruption.
Physical and Chemical Properties Analysis

Subtilosin A1 exhibits several notable physical and chemical properties that influence its behavior in biological systems.

Physical Properties

  • Appearance: Typically appears as a yellowish powder or lyophilized solid.
  • Solubility: Soluble in water and organic solvents like methanol.

Chemical Properties

  • Stability: Stable under acidic conditions but can be degraded by certain proteolytic enzymes.
  • Isoelectric Point: Exhibits an acidic isoelectric point, distinguishing it from other basic lantibiotics .
Applications

Subtilosin A1 has significant potential in various scientific applications:

  • Antimicrobial Agent: Used in food preservation to inhibit spoilage bacteria.
  • Pharmaceutical Development: Investigated for use as a therapeutic agent against bacterial infections due to its potent antibacterial properties.
  • Biotechnology: Explored for applications in agriculture as a biopesticide due to its efficacy against plant pathogens.
Biosynthesis and Genetic Regulation of Subtilosin A

Ribosomally Synthesized Post-Translationally Modified Peptide (RiPP) Pathways

Subtilosin A belongs to the ribosomally synthesized and post-translationally modified peptide (RiPP) family of natural products. Its biosynthesis initiates with the ribosomal production of a precursor peptide, SboA, which consists of an N-terminal leader peptide (26 residues) and a C-terminal core region (35 residues). The core undergoes extensive enzymatic modifications to form the mature antimicrobial agent. Unique among RiPPs, Subtilosin A features three unusual thioether bonds linking cysteine residues to the α-carbons of phenylalanine (Cys13–Phe22, Cys7–Thr28, and Cys4–Phe31). This results in a macrocyclic structure with a characteristic "cage-like" topology essential for its stability and bioactivity [1] [5]. The post-translational modifications (PTMs) are catalyzed by the albABCDEFG-encoded enzymes, which facilitate leader peptide cleavage, cyclization, and sulfur cross-linking. Unlike non-ribosomal peptides, RiPPs like Subtilosin A achieve structural complexity through enzymatic remodeling of a genetically encoded template, enabling high diversification at low genetic cost [1] [4].

Gene Clusters and Operon Organization: sboA-albABCDEFG Locus

The genetic basis for Subtilosin A production resides in the sboA-albABCDEFG operon, spanning approximately 7 kb in the Bacillus genome. The sboA gene encodes the 61-amino-acid pre-subtilosin precursor. Adjacent genes albA–albG are co-transcribed and essential for PTMs, export, and self-immunity:

Table 1: Gene Functions in the sbo-alb Operon

GeneFunctionPhenotype of Deletion
sboAEncodes precursor peptide (leader + core)Loss of antimicrobial activity
albAPutative dehydrogenase; oxidizes azoline intermediatesAccumulation of inactive pre-subtilosin
albBRadical SAM enzyme; catalyzes thioether bond formationAbsence of cyclic structure; reduced activity
albCCysteine desulfurase; provides sulfur for cross-linkingLoss of thioether bonds
albDAspartate aminotransferase; potential role in precursor maturationIncomplete PTMs
albEABC transporter component; exports mature peptideIntracellular accumulation; reduced yield
albFImmunity protein; protects producer strain from self-toxicityHypersensitivity to Subtilosin A
albGTranscriptional regulator; modulates operon expressionDysregulated production

Operon expression is tightly controlled by the sboA promoter and induced during late exponential/early stationary phase under nutrient limitation [4] [7] [9].

Role of Spo0A and AbrB in Transcriptional Regulation

The master transcriptional regulator Spo0A directly controls Subtilosin A biosynthesis through a phosphorelay-mediated cascade. During nutrient stress, Spo0A is activated by phosphorylation (Spo0A~P) and represses the global transition-state regulator abrB. Since AbrB acts as a repressor of the sboA promoter, Spo0A~P-mediated abrB downregulation de-represses sboA-alb transcription [6] [8] [10]. Key evidence includes:

  • spo0A deletion mutants show 10-fold reduced sboA transcription and undetectable Subtilosin A [10].
  • abrB mutants exhibit 3.3-fold higher sboA expression and elevated peptide yields [9].
  • Electrophoretic mobility shift assays confirm Spo0A binding to the abrB promoter, preventing RNA polymerase activity [6] [8].Thus, Spo0A~P initiates a double-negative regulatory circuit: Spo0A~P → repression of abrB → de-repression of sboA → Subtilosin A production [6] [9].

Kinase-Mediated Phosphorylation Cascades in Production Modulation

Phosphorylation of Spo0A is governed by histidine kinases (KinA–KinE) that respond to environmental cues (e.g., cell density, nutrient availability). These kinases autophosphorylate and transfer phosphate groups via Spo0F and Spo0B to Spo0A. In Bacillus amyloliquefaciens, Kin kinases (KinA, KinB, KinC) are upregulated in purL mutants, accelerating Spo0A phosphorylation and subsequent Subtilosin A synthesis. RT-PCR data show 2.5–4.0-fold increases in kin gene expression under purine-limiting conditions, correlating with earlier Spo0A activation and 40% higher Subtilosin A titers [9] [10]. The kinase cascade thus amplifies environmental signals into a coherent developmental response, synchronizing antibiotic production with sporulation onset.

Table 2: Kin Kinases Modulating Spo0A Phosphorylation

KinaseEnvironmental TriggerEffect on Subtilosin A Production
KinANutrient depletion3.2-fold ↑ in kinA expression
KinBCell envelope stress2.5-fold ↑ in kinB expression
KinCBiofilm formation signals4.0-fold ↑ in kinC expression

Mutational Analysis of purL and Its Impact on Precursor Biosynthesis

Disruption of purL (phosphoribosylformylglycinamidine synthase), a key enzyme in de novo purine biosynthesis, dramatically enhances Subtilosin A production. In Bacillus amyloliquefaciens L4 (purL::Tn10), purine auxotrophy induces metabolic rewiring:

  • Intracellular purine pools decrease by 60%, triggering Kin kinase upregulation [9].
  • Spo0A~P levels rise 2-fold, repressing abrB by 3.3-fold [3] [9].
  • sboA transcription initiates 2 hours earlier than wild-type, yielding 4.5× higher Subtilosin A (1.8 g/L vs. 0.4 g/L) [9].

Table 3: Metabolic and Regulatory Impacts of purL Mutation

ParameterWild-Type StrainpurL Mutant (L4)Change
Intracellular purines100%40%↓ 60%
kin gene expressionBaseline2.5–4.0-fold ↑
abrB transcription100%30%↓ 70%
Subtilosin A yield (g/L)0.41.8↑ 350%

This demonstrates that purL inactivation hijacks purine metabolism to hyperactivate the Spo0A–AbrB regulatory axis, making it a high-yield engineering target [3] [9].

Properties

Product Name

Subtilosin A1

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